Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
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Overview
Description
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as EMBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate involves the inhibition of various enzymes and signaling pathways. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate induces apoptosis, cell cycle arrest, and autophagy in cancer cells. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate exhibits anti-tumor activity in various animal models.
Advantages and Limitations for Lab Experiments
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research on Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. One potential direction is the development of new drugs based on the structure of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. Another potential direction is the synthesis of new functional materials using Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using various methods, and it exhibits various biochemical and physiological effects. Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, including the development of new drugs and functional materials, and further studies to elucidate its mechanism of action and potential applications.
Synthesis Methods
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with 4-morpholinecarboxylic acid followed by the reaction with ethyl 5-amino-2-hydroxybenzoate. The product is then purified using recrystallization to obtain Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in its pure form.
Scientific Research Applications
Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In drug discovery, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been used as a lead compound for the development of new drugs. In material science, Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been used as a building block for the synthesis of functional materials.
properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-16(8-9-19(18)23-10-12-26-13-11-23)22-20(24)17-7-5-4-6-15(17)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI Key |
WSYBTLRXYQMPHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Origin of Product |
United States |
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